Ethyl 9-oxo-2-(phenylselanyl)decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 9-oxo-2-(phenylselanyl)decanoate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound features a selenium atom bonded to a phenyl group, which is further attached to a decanoate ester. This structure imparts distinct reactivity and potential biological activity, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9-oxo-2-(phenylselanyl)decanoate typically involves the oxidative selenofunctionalization of allenes. This process can be achieved through metal-free oxidative reactions using organoselenium and 1-fluoropyridinium reagents . The reaction conditions often include the selective electrophilic addition of the selenium reagent to the allene moiety, followed by water attack and oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable oxidative selenofunctionalization reactions. These methods leverage the advantages of organoselenium reagents, which offer low toxicity and high functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 9-oxo-2-(phenylselanyl)decanoate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized, leading to the formation of selenoxides.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 9-oxo-2-(phenylselanyl)decanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing functional groups.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of selenium-containing polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 9-oxo-2-(phenylselanyl)decanoate involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound may exert its effects by modulating oxidative stress pathways and interacting with specific molecular targets, such as enzymes involved in redox reactions .
Vergleich Mit ähnlichen Verbindungen
- 2-(Phenylselanyl)but-2-enals
- 4-oxo-3-(phenylselanyl)pent-2-enoates
Comparison: Ethyl 9-oxo-2-(phenylselanyl)decanoate is unique due to its decanoate ester moiety, which imparts distinct solubility and reactivity characteristics. Compared to other phenylselanyl compounds, it offers a longer carbon chain, potentially enhancing its lipophilicity and biological activity .
Eigenschaften
CAS-Nummer |
65127-42-6 |
---|---|
Molekularformel |
C18H26O3Se |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
ethyl 9-oxo-2-phenylselanyldecanoate |
InChI |
InChI=1S/C18H26O3Se/c1-3-21-18(20)17(22-16-12-8-6-9-13-16)14-10-5-4-7-11-15(2)19/h6,8-9,12-13,17H,3-5,7,10-11,14H2,1-2H3 |
InChI-Schlüssel |
SLNZOEOXOXUGSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCCCCC(=O)C)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.